

m-PEG37-Hydrazide molecular weight and formula

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Compound of Interest

Compound Name: *m*-PEG37-Hydrazide

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In-Depth Technical Guide: m-PEG37-Hydrazide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **m-PEG37-Hydrazide**, a heterobifunctional PEGylation reagent crucial for advancements in bioconjugation, drug delivery, and diagnostics. This document outlines its core physicochemical properties, a detailed experimental protocol for a common application, and a visual representation of its reaction mechanism.

Core Properties of m-PEG37-Hydrazide

m-PEG37-Hydrazide is a polyethylene glycol (PEG) linker characterized by a methoxy-terminated PEG chain of 37 ethylene glycol units and a reactive hydrazide group at the other end. The hydrophilic PEG chain imparts increased water solubility and biocompatibility to the conjugated molecule, while the hydrazide moiety allows for specific covalent linkage to carbonyl groups (aldehydes and ketones).

Physicochemical Data

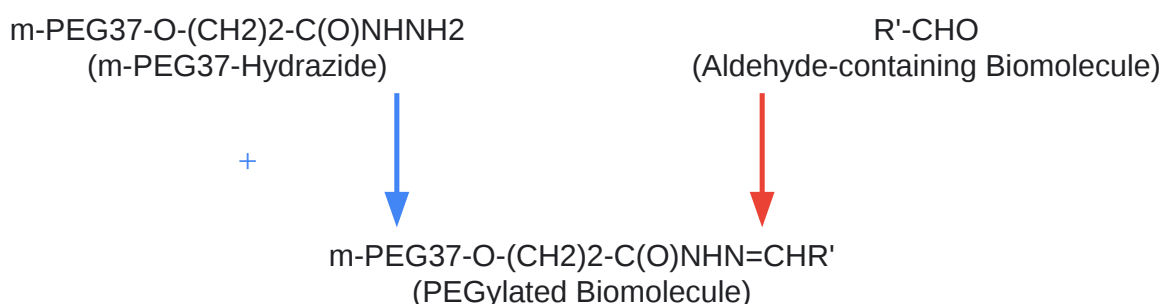
A summary of the key quantitative data for **m-PEG37-Hydrazide** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	1704.1 g/mol	[1]
Chemical Formula	C76H154N2O38	[1]
Purity	≥95%	[1][2]
Storage Condition	-20°C	[1]

Reaction Mechanism and Applications

The primary utility of **m-PEG37-Hydrazide** lies in the reactivity of the hydrazide group towards aldehydes and ketones to form a stable hydrazone bond. This reaction is particularly effective in the pH range of 5 to 7. A common application is the PEGylation of glycoproteins after the oxidation of their sugar moieties to generate aldehyde groups. This process enhances the therapeutic properties of proteins and peptides by improving their solubility, stability, and circulation half-life. Other applications include its use in antibody-drug conjugates (ADCs), diagnostics, and imaging.

The following diagram illustrates the fundamental reaction between **m-PEG37-Hydrazide** and an aldehyde-containing biomolecule.



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Caption: Reaction of **m-PEG37-Hydrazide** with an aldehyde to form a stable hydrazone linkage.

Experimental Protocol: PEGylation of a Glycoprotein

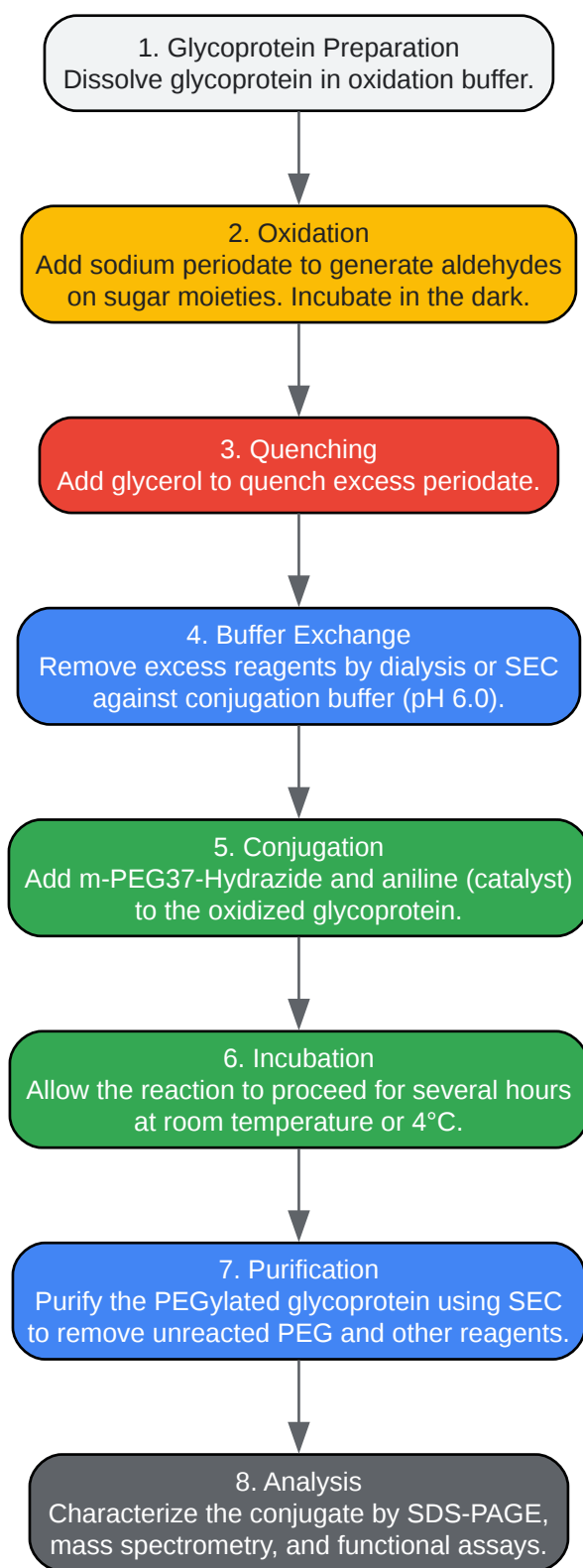
This section provides a detailed methodology for the covalent attachment of **m-PEG37-Hydrazide** to a glycoprotein. The protocol is divided into two main stages: the oxidation of the glycoprotein to generate aldehyde groups and the subsequent conjugation with the PEG reagent.

Materials and Reagents

- Glycoprotein of interest
- **m-PEG37-Hydrazide**
- Sodium periodate (NaIO_4)
- Aniline (catalyst)
- Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.0
- Quenching solution: Glycerol or other diol
- Dialysis or size-exclusion chromatography system for purification

Experimental Workflow

The following diagram outlines the key steps in the glycoprotein PEGylation process.



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Caption: Workflow for the PEGylation of a glycoprotein using **m-PEG37-Hydrazide**.

Step-by-Step Procedure

- Glycoprotein Oxidation:
 - Dissolve the glycoprotein in an appropriate oxidation buffer (e.g., 0.1 M sodium acetate, pH 5.5) at a concentration of 1-10 mg/mL.
 - Prepare a fresh solution of sodium periodate in the same buffer.
 - Add the sodium periodate solution to the glycoprotein solution to a final concentration of 1-10 mM. The optimal concentration may need to be determined empirically.
 - Incubate the reaction mixture for 30-60 minutes at 4°C in the dark to prevent degradation of the periodate.
 - Quench the reaction by adding a 10-fold molar excess of glycerol and incubate for an additional 10-15 minutes.
 - Remove the excess periodate and byproducts by buffer exchange into the conjugation buffer (0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.0) using dialysis or a desalting column.
- Conjugation with **m-PEG37-Hydrazide**:
 - Dissolve the **m-PEG37-Hydrazide** in the conjugation buffer.
 - Add the **m-PEG37-Hydrazide** solution to the oxidized glycoprotein solution. A 20- to 50-fold molar excess of the PEG reagent over the glycoprotein is typically used.
 - For catalysis, add aniline to a final concentration of 1-10 mM.
 - Incubate the reaction mixture for 2-16 hours at room temperature or 4°C with gentle stirring. The optimal reaction time should be determined for each specific system.
- Purification and Analysis:
 - Following incubation, purify the PEGylated glycoprotein from unreacted **m-PEG37-Hydrazide** and other reaction components using size-exclusion chromatography (SEC) or

another suitable purification method.

- Analyze the purified conjugate to determine the degree of PEGylation and confirm its integrity. This can be achieved using techniques such as SDS-PAGE (which will show an increase in molecular weight), mass spectrometry, and functional assays to ensure the biological activity of the glycoprotein is retained.

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References

- 1. m-PEG37-hydrazide | BroadPharm [broadpharm.com]
- 2. Hydrazide PEG, Hydrazide linkers | AxisPharm [axispharm.com]
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